1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of a thiolane derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific solvents to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of target molecules. This interaction can modulate various biochemical pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoroethane: Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone: Utilized in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to other similar compounds.
Properties
Molecular Formula |
C6H11ClF3NS |
---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
[2-(trifluoromethyl)thiolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(4-10)2-1-3-11-5;/h1-4,10H2;1H |
InChI Key |
VQBWZRRNMFHMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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